Although fosamprenavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of fosamprenavir. Please refer to the FDA drug label for additional information regarding the use of fosamprenavir in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Fosamprenavir Calcium is the calcium salt form of fosamprenavir, prodrug of amprenavir, and a human immunodeficiency virus (HIV) protease inhibitor with antiviral property. Fosamprenavir is converted to amprenavir by cellular phosphatases in the epithelial cells of the intestine. Then amprenavir binds to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral Gag-Pol polypeptide into individual functional proteins, thereby leading to the formation of immature non-infectious viral particles.
See also: Amprenavir (has active moiety).
Fosamprenavir
CAS No.: 226700-79-4
VCID: VC21337690
Molecular Formula: C25H34CaN3O9PS
Molecular Weight: 623.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Fosamprenavir is a medication used primarily for the treatment of HIV-1 infections. It is a prodrug of amprenavir, a potent HIV protease inhibitor. Fosamprenavir is marketed under the brand names Lexiva and Telzir by ViiV Healthcare. The drug was approved for medical use in the United States in October 2003 and in the European Union in July 2004 . Mechanism of ActionFosamprenavir works by being rapidly converted into its active form, amprenavir, during absorption in the gut. Amprenavir inhibits the HIV protease enzyme, which is crucial for the maturation of the virus. By blocking this enzyme, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles . Medical UsesFosamprenavir is used in combination with other antiviral drugs to treat HIV-1 infections. It is often combined with low-dose ritonavir, another protease inhibitor, to enhance its efficacy by inhibiting the metabolism of amprenavir, thus maintaining higher plasma concentrations of the active drug . Adverse EffectsCommon side effects of fosamprenavir include diarrhea, headache, dizziness, and exanthema (skin rash), which are usually transient. Severe allergic reactions, such as Stevens-Johnson syndrome, are rare but can be life-threatening . Drug InteractionsFosamprenavir's active metabolite, amprenavir, is metabolized by the liver enzyme CYP3A4. Therefore, combining fosamprenavir with drugs that inhibit or induce CYP3A4 can alter amprenavir concentrations, potentially leading to increased side effects or reduced efficacy. The intentional use of low-dose ritonavir with fosamprenavir exploits this interaction to reduce the required dose of fosamprenavir . Research FindingsHead-to-Head Studies with Other Protease Inhibitors: Combination Therapy:
Table 1: Key Characteristics of Fosamprenavir
Table 2: Comparison of Fosamprenavir with Other Protease Inhibitors
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CAS No. | 226700-79-4 | ||||||||||||||||||||||||
Product Name | Fosamprenavir | ||||||||||||||||||||||||
Molecular Formula | C25H34CaN3O9PS | ||||||||||||||||||||||||
Molecular Weight | 623.7 g/mol | ||||||||||||||||||||||||
IUPAC Name | calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1 | ||||||||||||||||||||||||
Standard InChIKey | PMDQGYMGQKTCSX-HQROKSDRSA-L | ||||||||||||||||||||||||
Isomeric SMILES | CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | ||||||||||||||||||||||||
SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | ||||||||||||||||||||||||
Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | ||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||
Solubility | White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/ 6.85e-01 g/L |
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Synonyms | [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate; 3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester; fosamprenavir; 226700-81-8 (calcium) GW 433908; GW-433908; GW-908 | ||||||||||||||||||||||||
Targets | HIV Protease | ||||||||||||||||||||||||
Vapor Pressure | 6.1X10-11 mm Hg at 25 °C (est) | ||||||||||||||||||||||||
Reference | Smith KY, Weinberg WG, Dejesus E, Fischl MA, Liao Q, Ross LL, Pakes GE, Pappa KA, Lancaster CT: Fosamprenavir or atazanavir once daily boosted with ritonavir 100 mg, plus tenofovir/emtricitabine, for the initial treatment of HIV infection: 48-week results of ALERT. AIDS Res Ther. 2008 Mar 28;5:5. doi: 10.1186/1742-6405-5-5. [PMID:18373851] Hoffman RM, Umeh OC, Garris C, Givens N, Currier JS: Evaluation of sex differences of fosamprenavir (with and without ritonavir) in HIV-infected men and women. HIV Clin Trials. 2007 Nov-Dec;8(6):371-80. [PMID:18042502] Chapman TM, Plosker GL, Perry CM: Fosamprenavir: a review of its use in the management of antiretroviral therapy-naive patients with HIV infection. Drugs. 2004;64(18):2101-24. [PMID:15341507] Furfine ES, Baker CT, Hale MR, Reynolds DJ, Salisbury JA, Searle AD, Studenberg SD, Todd D, Tung RD, Spaltenstein A: Preclinical pharmacology and pharmacokinetics of GW433908, a water-soluble prodrug of the human immunodeficiency virus protease inhibitor amprenavir. Antimicrob Agents Chemother. 2004 Mar;48(3):791-8. [PMID:14982766] Sension M: Initial therapy for human immunodeficiency virus: broadening the options. HIV Clin Trials. 2004 Mar-Apr;5(2):99-111. [PMID:15116286] Wood R, Arasteh K, Stellbrink HJ, Teofilo E, Raffi F, Pollard RB, Eron J, Yeo J, Millard J, Wire MB, Naderer OJ: Six-week randomized controlled trial to compare the tolerabilities, pharmacokinetics, and antiviral activities of GW433908 and amprenavir in human immunodeficiency virus type 1-infected patients. Antimicrob Agents Chemother. 2004 Jan;48(1):116-23. [PMID:14693528] Falcoz C, Jenkins JM, Bye C, Hardman TC, Kenney KB, Studenberg S, Fuder H, Prince WT: Pharmacokinetics of GW433908, a prodrug of amprenavir, in healthy male volunteers. J Clin Pharmacol. 2002 Aug;42(8):887-98. [PMID:12162471] Wire MB, Shelton MJ, Studenberg S: Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug. Clin Pharmacokinet. 2006;45(2):137-68. doi: 10.2165/00003088-200645020-00002. [PMID:16485915] |
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PubChem Compound | 131535 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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